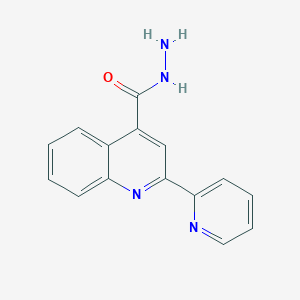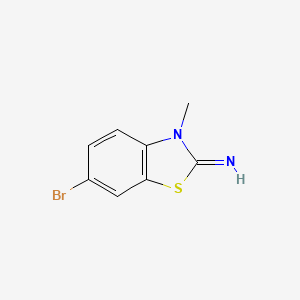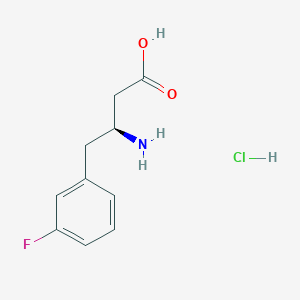
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with a fluorinated aromatic ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom in the aromatic ring can significantly influence the compound’s biological activity and pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-3-Amino-4-phenylbutanoic acid.
Fluorination: The aromatic ring is fluorinated using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.
化学反応の分析
Types of Reactions
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
(S)-3-Amino-4-phenylbutanoic acid: Lacks the fluorine atom, which may result in different biological activity and pharmacokinetic properties.
(S)-3-Amino-4-(4-fluorophenyl)butanoic acid: Similar structure but with the fluorine atom in a different position, potentially altering its biological effects.
(S)-3-Amino-4-(2-fluorophenyl)butanoic acid: Another positional isomer with distinct properties.
Uniqueness
The presence of the fluorine atom at the 3-position of the aromatic ring in (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride makes it unique. This specific substitution pattern can influence the compound’s electronic properties, metabolic stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
270596-50-4 |
|---|---|
分子式 |
C10H12FNO2 |
分子量 |
197.21 g/mol |
IUPAC名 |
(3S)-3-amino-4-(3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
InChIキー |
UVEHSQZQGJXLEV-VIFPVBQESA-N |
SMILES |
C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl |
異性体SMILES |
C1=CC(=CC(=C1)F)C[C@@H](CC(=O)O)N |
正規SMILES |
C1=CC(=CC(=C1)F)CC(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


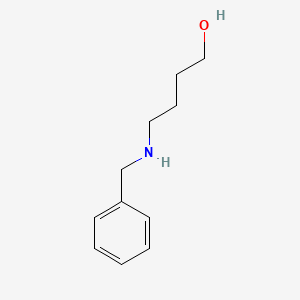
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)
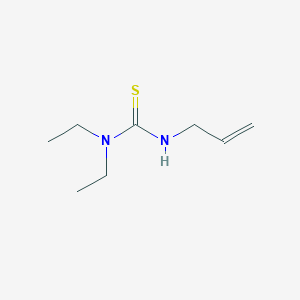

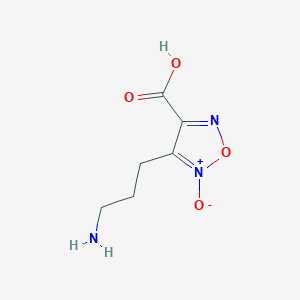

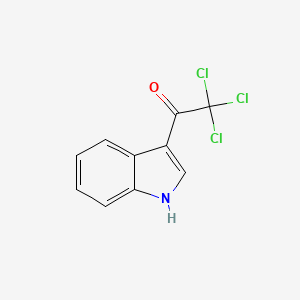
![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

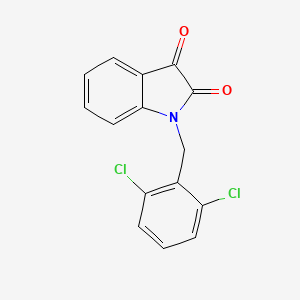
![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)
